3-Iodo-1-trimethylsilylpropyne

Beschreibung

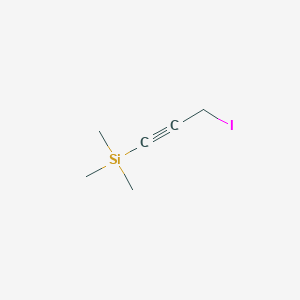

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodoprop-1-ynyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ISi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWOCRSOOHMPED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453924 | |

| Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78199-88-9 | |

| Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Thermodynamic properties and boiling point of 3-Iodo-1-trimethylsilylpropyne

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 3-Iodo-1-trimethylsilylpropyne

Abstract

Introduction and Physicochemical Profile

3-Iodo-1-trimethylsilylpropyne belongs to the family of silylalkynes, which are valuable building blocks in synthetic chemistry. The trimethylsilyl (TMS) group often serves as a protecting group for the terminal alkyne, while the iodo- functionality provides a reactive site for various coupling and substitution reactions. An accurate understanding of its boiling point is paramount for purification via distillation, for defining safe handling and storage conditions, and for predicting its behavior in reactions at elevated temperatures.

While experimentally determined data for 3-Iodo-1-trimethylsilylpropyne is scarce, its basic properties can be readily calculated.

Table 1: Physicochemical Properties of 3-Iodo-1-trimethylsilylpropyne

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁ISi | - |

| Molecular Weight | 238.14 g/mol | - |

| Structure | I-CH₂-C≡C-Si(CH₃)₃ | - |

The primary challenge, which this guide addresses, is the absence of a verified normal boiling point and associated thermodynamic data like enthalpy of vaporization in the public domain. This necessitates a combined approach of theoretical prediction and rigorous experimental verification.

Predictive Approaches to Boiling Point Estimation

In the absence of experimental data, computational methods provide a crucial first estimate of a compound's boiling point. These predictions are based on the molecule's structure and are essential for planning subsequent experimental work. The boiling point of an organic molecule is determined by the complex interplay of intermolecular forces, which are influenced by factors like molecular weight, shape, polarity, and hydrogen bonding capabilities.[1][2]

Group Contribution and Empirical Methods

Group contribution methods estimate properties by summing the contributions of a molecule's constituent functional groups. Techniques like the Stein + Brown method are applicable to a wide range of organic chemicals, including organosilicon compounds.[3] Similarly, empirical methods have been developed specifically for alkynes, correlating structural features to a "boiling point number" which can then be used to calculate the boiling temperature.[4][5] These methods offer a rapid and valuable, albeit approximate, estimation.

Quantitative Structure-Property Relationship (QSPR)

QSPR models use statistical methods to correlate chemical structure with physical properties.[6] These models can be highly accurate but depend on the quality and diversity of the dataset used for their training. For a unique structure like 3-Iodo-1-trimethylsilylpropyne, the accuracy of a QSPR prediction would depend on the model's exposure to similar iodo- and silyl-alkynes.

Machine Learning and Advanced Models

Modern approaches utilize machine learning, including artificial neural networks (ANN) and support vector machines (SVM), to predict boiling points with high accuracy across a broad chemical space.[1] These models can capture complex, non-linear relationships between molecular descriptors and the boiling point.

Given the properties of analogous compounds, such as 3-bromo-1-(trimethylsilyl)-1-propyne (boiling point of 44-45 °C at 2 mmHg)[7] and 3-iodo-1-propyne (boiling point of 115 °C at atmospheric pressure)[8], a reasonable prediction for 3-Iodo-1-trimethylsilylpropyne would fall in the range of 150-200 °C at atmospheric pressure, though this requires experimental validation.

Integrated Workflow for Property Determination

A robust scientific approach combines prediction with experimentation. The following workflow illustrates the logical progression from theoretical estimation to practical, validated data generation.

Caption: Integrated workflow for boiling point characterization.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] Accurate determination is fundamental to verifying purity and characterizing a substance.

Pre-experimental Considerations: The Pillars of Trustworthiness

-

Purity of Sample: The presence of impurities, especially volatile ones, can significantly alter the observed boiling point. It is crucial to use a purified sample. If the compound is synthesized in-house, purification by column chromatography or vacuum distillation is a prerequisite.[10][11]

-

Accurate Pressure Measurement: The boiling point is highly dependent on pressure. The atmospheric pressure must be recorded at the time of the experiment using a barometer or a calibrated local weather station.

-

Safety and Handling: Safety data sheets for analogous compounds like 1-(trimethylsilyl)-1-propyne indicate high flammability and potential for skin and eye irritation.[12] Therefore, all experimental work must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13] An emergency eyewash station and safety shower should be readily accessible.[14]

Methodology 1: Micro-Boiling Point (Thiele Tube Method)

This method is ideal when only a small quantity of the substance (<1 mL) is available, a common scenario for novel or research-intensive compounds.[15]

Causality: The principle relies on trapping the vapor of the boiling liquid in an inverted capillary tube. As the apparatus cools, the point at which the external pressure overcomes the vapor pressure of the liquid, causing the liquid to be drawn back into the capillary, is the boiling point.

Experimental Protocol:

-

Preparation: Fill a small glass vial or Durham tube approximately half-full with the 3-Iodo-1-trimethylsilylpropyne sample.

-

Capillary Insertion: Place a melting-point capillary tube, sealed end up, into the vial.

-

Assembly: Attach the vial to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[15]

-

Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is fully submerged but the rubber band is well above the oil level.

-

Observation (Heating): Gently heat the side arm of the Thiele tube with a micro-burner or heat gun. Observe the capillary tube. A slow stream of bubbles will first appear as the trapped air expands. The heating rate should be controlled to be slow and steady.

-

Observation (Boiling): As the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Determination (Cooling): Remove the heat source and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid is drawn into the capillary tube, record the temperature on the thermometer. This is the boiling point.[16]

Caption: Experimental workflow for the Thiele Tube method.

Methodology 2: Macro-Boiling Point (Simple Distillation)

For larger quantities (>5 mL), distillation provides the most accurate boiling point measurement and simultaneously serves as a final purification step.[9]

Causality: During a stable distillation, the liquid and vapor phases are in equilibrium. A thermometer placed in the vapor path below the condenser will record a stable temperature, which corresponds to the boiling point of the liquid at the given pressure.[15]

Experimental Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Charging: Charge the round-bottom flask with 3-Iodo-1-trimethylsilylpropyne and a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures it accurately measures the temperature of the vapor entering the condenser.[15]

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibration: As the liquid boils, a condensation ring will rise. Allow the system to equilibrate, where the temperature reading on the thermometer stabilizes.

-

Data Recording: Record the stable temperature plateau observed during the distillation of the main fraction. This is the boiling point. Also, record the ambient barometric pressure.

Table 2: Comparison of Experimental Boiling Point Methods

| Method | Sample Volume | Key Advantage | Primary Consideration |

|---|---|---|---|

| Thiele Tube | < 1 mL | Conserves valuable material | Relies on precise visual observation of a single event. |

| Distillation | > 5 mL | High accuracy; purifies sample | Requires more material and setup time. |

Core Thermodynamic Properties

Beyond the boiling point, a full thermodynamic profile is essential for advanced applications.

-

Enthalpy of Vaporization (ΔHvap): This is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is a direct measure of the strength of intermolecular forces. ΔHvap can be estimated from the variation of vapor pressure with temperature using the Clausius-Clapeyron equation.

-

Vapor Pressure: This is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. Data on vapor pressure is critical for safety assessments and for designing vacuum distillation procedures.

These properties are typically determined using techniques such as differential scanning calorimetry (DSC) or by measuring the boiling point at several different reduced pressures.

Conclusion

While a directly published boiling point for 3-Iodo-1-trimethylsilylpropyne is not available, this guide provides a comprehensive framework for its determination. By integrating computational prediction with meticulous experimental practice, researchers can confidently characterize this and other novel compounds. The choice between micro- and macro-scale experimental methods should be dictated by sample availability, with the Thiele tube method offering a reliable option for small quantities and distillation providing the benchmark for larger amounts. Adherence to strict safety protocols, based on data from analogous compounds, is non-negotiable. This integrated approach ensures the generation of trustworthy, high-quality data essential for advancing research and development.

References

- Vertex AI Search. (n.d.). Estimating the Physical Properties of Organosilicon Chemicals.

- Godinho, J. M., Carroll, F. A., & Quina, F. H. (2012). A simple method to evaluate, correlate and predict boiling and flash points of alkynes. Journal of the Brazilian Chemical Society, 23, 1895-1899.

- The Dow Chemical Company. (2023, March 23). SAFETY DATA SHEET: DOWSIL™ SG 121 Curing Agent.

- NIST/TRC. (2012). 3-iodo-1-propene -- Critically Evaluated Thermophysical Property Data. NIST Standard Reference Subscription Database 3.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Zhang, Y., et al. (n.d.). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model.

- Fisher Scientific. (2010, June 15). SAFETY DATA SHEET.

- Unknown. (n.d.). SAFETY DATA SHEET.

- Unknown. (2021, July 16). Experimental No. (2) Boiling Point.

- Sigma-Aldrich Inc. (2025, October 15). Aldrich 323322 - SAFETY DATA SHEET.

- Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- Unknown. (n.d.). BOILING POINT DETERMINATION.

- ResearchGate. (2025, December 18). A simple method to evaluate, correlate and predict boiling and flash points of alkynes.

- Al-Malah, K. I. (2013). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Walsh Medical Media.

- Tokyo Chemical Industry Co., Ltd. (2025, November 25). SAFETY DATA SHEET: 1-(Trimethylsilyl)-1-propyne.

- IJFMR. (2025, November 15). Trimethylsilyl Iodide As A Versatile Reagent for the Synthesis of 4-Iodopiperidine Derivatives Via Aza-Prins Cyclization.

- SGKmistry. (2020, October 14). Experimental determination of boiling point. YouTube.

- Danheiser, R. L., Tsai, Y.-M., & Fink, D. M. (1988). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses, 66, 1.

- Stenutz. (n.d.). 3-iodo-1-propyne.

- MDPI. (2018, September 5). Poly(1-trimethylsilyl-1-propyne)-Based Hybrid Membranes: Effects of Various Nanofillers and Feed Gas Humidity on CO2 Permeation.

- ResearchGate. (2016, November 23). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides.

- NextSDS. (n.d.). 3-Iodo-1-(trimethylsilyl)propane — Chemical Substance Information.

- PMC. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography.

- ChemicalBook. (2026, January 13). 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE | 38002-45-8.

- Organic Syntheses. (2016, August 18). Synthesis of 1-Iodopropyne.

- Tokyo Chemical Industry Co., Ltd. (n.d.). (3-Iodopropyl)trimethoxysilane | 14867-28-8.

- Cheméo. (n.d.). Chemical Properties of Propyne (CAS 74-99-7).

- PubChem. (n.d.). Propyne | CH3-C=CH | CID 6335.

- Chinese Physics B. (2013). Thermodynamic properties of 3C SiC.

Sources

- 1. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 2. medium.com [medium.com]

- 3. Estimating the Physical Properties of Organosilicon Chemicals [molecularknowledge.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE | 38002-45-8 [chemicalbook.com]

- 8. 3-iodo-1-propyne [stenutz.eu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. ijfmr.com [ijfmr.com]

- 11. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. dow.com [dow.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Toxicity, Hazards, and Safe Handling of 3-Iodo-1-trimethylsilylpropyne

Disclaimer: Direct toxicological and hazard data for 3-Iodo-1-trimethylsilylpropyne is not extensively available in public literature. This guide has been constructed by extrapolating data from structurally analogous compounds, namely 3-Bromo-1-trimethylsilylpropyne and Iodotrimethylsilane . The recommendations herein are based on the anticipated reactivity and hazards associated with the propargyl iodide and trimethylsilyl functional groups. All procedures should be conducted with the utmost caution following a thorough, site-specific risk assessment.

Introduction and Chemical Profile

3-Iodo-1-trimethylsilylpropyne is a versatile bifunctional reagent utilized in organic synthesis. Its structure incorporates a reactive propargyl iodide at the C3 position and a trimethylsilyl (TMS) group that serves as a protecting group for the terminal alkyne. This unique combination allows for its use in complex molecular constructions, particularly in pharmaceutical and materials science research.

The primary driver of its reactivity, and consequently its hazards, is the propargyl iodide moiety (I-CH₂-C≡C-). Propargyl halides are known to be potent alkylating agents and lachrymators. The presence of the iodo- group, compared to bromo- or chloro- analogs, often increases reactivity and potential toxicity. Furthermore, the trimethylsilyl group can influence the compound's stability and reactivity, particularly its sensitivity to moisture.

Chemical Identity

| Property | Value |

| IUPAC Name | (3-Iodoprop-1-yn-1-yl)trimethylsilane |

| Chemical Formula | C₆H₁₁ISi |

| Molecular Weight | 238.14 g/mol |

| CAS Number | 78579-52-5 |

| Structure |  |

Hazard Identification and Toxicological Assessment

As specific data for 3-Iodo-1-trimethylsilylpropyne is unavailable, this section infers potential hazards from its bromo-analog, 3-Bromo-1-trimethylsilylpropyne, and the related compound, Iodotrimethylsilane.

GHS Hazard Classification (Inferred)

The following classification is projected based on the known hazards of analogous materials.[1][2][3][4]

| Hazard Class | Category | GHS Pictogram | Hazard Statement (Inferred) |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |

| (Supplemental) | - | - | EUH014: Reacts violently with water |

Signal Word: Danger

Toxicological Profile: A Mechanistic Perspective

-

Corrosivity and Irritation (Skin, Eyes, Respiratory Tract): The primary toxicological concern stems from the propargyl iodide functional group. Propargyl halides are known alkylating agents, capable of reacting with biological nucleophiles. Upon contact with moist tissues (skin, eyes, mucous membranes), the compound is expected to hydrolyze, releasing hydroiodic acid (HI), a strong, corrosive acid. This mechanism is supported by data from Iodotrimethylsilane, which is known to cause severe burns and reacts violently with water.[3][5][6][7] The bromo-analog is classified as a skin, eye, and respiratory irritant, and it is logical to assume the iodo-analog is at least as, if not more, potent.[1][2]

-

Inhalation Toxicity: Inhalation of vapors is likely to cause severe irritation and chemical burns to the respiratory tract.[5] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat and chest. High concentrations could lead to pulmonary edema, a serious medical emergency.

-

Ingestion Toxicity: Ingestion is expected to cause severe corrosive burns to the mouth, throat, and gastrointestinal tract.[5][7]

-

Chronic Effects: Data on long-term exposure is not available. However, as an alkylating agent, there is a theoretical risk of mutagenic effects with repeated or prolonged exposure. This has not been experimentally verified.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is mandatory.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 3-Iodo-1-trimethylsilylpropyne, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Inert Atmosphere: Due to its high reactivity with water and moisture, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[5][7] This prevents hydrolysis, which not only degrades the reagent but also produces corrosive HI gas.

-

Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.

Administrative Controls

-

Standard Operating Procedure (SOP): A detailed, written SOP must be developed and approved for any procedure involving this compound.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures outlined in the SOP before working with the material.

-

Restricted Access: The area where the chemical is handled and stored should be clearly marked with warning signs, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent contact and exposure. The following recommendations are based on the inferred high hazard level of this compound.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves. A double-gloving approach is recommended, with a lighter nitrile glove underneath a heavier butyl rubber or Viton™ glove. Gloves must be inspected before use and changed immediately if contamination is suspected.[5]

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. In addition, a full-face shield must be worn over the goggles to protect against splashes.[4]

-

Skin and Body Protection: A flame-retardant laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is necessary. Ensure legs and feet are fully covered with long pants and closed-toe shoes.

-

Respiratory Protection: When working within a certified fume hood, respiratory protection is typically not required. However, in the event of a spill or failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases (e.g., type ABEK) should be available for emergency use.

Caption: PPE Donning and Doffing Sequence.

Emergency Procedures

Immediate and correct response is critical in any emergency involving this compound.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[1][7]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

-

Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[7]

Spill and Leak Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control Ignition Sources: Remove all sources of heat, sparks, and flames from the area.[5][7]

-

Containment: For small spills, absorb the material with a non-combustible, inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

-

Neutralization: The absorbed material should be cautiously treated with a neutralizing agent like sodium bicarbonate or soda ash to neutralize any residual acid before collection.

-

Collection: Collect the absorbed material using non-sparking tools and place it into a properly labeled, sealable container for hazardous waste disposal.[5][7]

Caption: Emergency Spill Response Workflow.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. DO NOT USE WATER , as it reacts violently with the compound.[5][7]

-

Hazards: This is a highly flammable liquid. Vapors are heavier than air and may travel to an ignition source and flash back.[5] Containers may explode when heated. Combustion will produce toxic and corrosive gases, including hydrogen iodide, carbon oxides, and silicon dioxide.[5][7]

-

Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).

Storage and Disposal

Storage

-

Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5][7]

-

Location: Keep in a cool, dry, well-ventilated, and flame-proof area, separate from incompatible materials.[6][7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, water, and moisture.[5][7][8]

Disposal

-

Procedure: All waste material must be disposed of as hazardous waste. Do not dispose of it down the drain.

-

Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.

References

-

3-Bromo-1-(trimethylsilyl)-1-propyne | C6H11BrSi | CID 642589. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

-

Iodotrimethylsilane | C3H9ISi | CID 85247. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

Sources

- 1. 3-Bromo-1-(trimethylsilyl)-1-propyne | 38002-45-8 | Benchchem [benchchem.com]

- 2. 3-Bromo-1-(trimethylsilyl)-1-propyne | C6H11BrSi | CID 642589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimethylsilyl iodide | C3H9ISi | CID 85247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ヨードトリメチルシラン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Iodotrimethylsilane(16029-98-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Propargylation of Amines and Alcohols Using 3-Iodo-1-trimethylsilylpropyne: A Comprehensive Guide

Executive Summary

The introduction of a propargyl moiety is a foundational transformation in organic synthesis, medicinal chemistry, and materials science. Terminal alkynes serve as critical handles for downstream functionalization, most notably in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-coupling[1]. While propargyl bromide is traditionally used for these alkylations, it is plagued by side reactions such as base-catalyzed allene isomerization, over-alkylation, and oxidative homocoupling.

3-Iodo-1-trimethylsilylpropyne (TMS-propargyl iodide) emerges as a superior electrophile. By combining an exceptionally reactive iodo leaving group with a sterically and electronically protective trimethylsilyl (TMS) group, this reagent allows for highly controlled, mild, and chemoselective SN2 propargylation of amines and alcohols[2],[3]. This application note provides an authoritative, self-validating guide to utilizing this reagent effectively.

Mechanistic Rationale & Reagent Superiority

As an application scientist, it is critical to understand why a reagent is chosen rather than just how to use it. The structural design of 3-Iodo-1-trimethylsilylpropyne solves two major mechanistic bottlenecks in standard propargylations:

-

The Leaving Group (Iodide vs. Bromide/Chloride): Iodide is highly polarizable and possesses a lower carbon-halogen bond dissociation energy compared to bromide. This makes it an exceptional leaving group, accelerating the SN2 substitution trajectory. Consequently, reactions can proceed at lower temperatures (0 °C to ambient), which suppresses thermal degradation and kinetically controls the reaction to prevent the over-alkylation of primary amines[2].

-

The TMS Group (Steric & Electronic Shielding): Unprotected terminal alkynes possess an acidic proton ( pKa≈25 ). When strong bases (e.g., NaH) are used to deprotonate aliphatic alcohols, the resulting propargyl ethers frequently undergo base-catalyzed isomerization into undesired allenyl ethers. The bulky, electropositive TMS group replaces this acidic proton, completely blocking the allene isomerization pathway. Furthermore, it prevents oxidative Glaser homocouplings if trace transition metals or oxygen are present in the reaction matrix[3].

Reagent Profile & Chemical Properties

| Property | Value / Description |

| Chemical Name | 3-Iodo-1-trimethylsilylpropyne (or 1-Trimethylsilyl-3-iodopropyne) |

| CAS Number | 81507-48-4 |

| Molecular Weight | 238.14 g/mol |

| Appearance | Light yellow to amber liquid (light-sensitive) |

| Density | ≈1.38 g/mL at 25 °C |

| Storage Conditions | 2–8 °C, under inert atmosphere (Argon/Nitrogen), protected from light. |

General Reaction Workflow

Caption: General workflow for the propargylation of amines and alcohols followed by TMS deprotection.

Experimental Protocols

Protocol A: N-Propargylation of Secondary Amines

Causality: Secondary amines are highly nucleophilic. A mild base ( K2CO3 ) is sufficient to scavenge the generated HI . DMF is chosen as the solvent to enhance the solubility of the base and stabilize the polar transition state of the SN2 reaction[1].

Materials:

-

Secondary Amine (1.0 mmol)

-

3-Iodo-1-trimethylsilylpropyne (1.1 mmol)

-

Anhydrous K2CO3 (1.5 mmol)

-

Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

-

Substrate Loading: Dissolve the secondary amine (1.0 mmol) in anhydrous DMF (5.0 mL). Add finely powdered, anhydrous K2CO3 (1.5 mmol). Stir the suspension at room temperature for 15 minutes.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 3-Iodo-1-trimethylsilylpropyne (1.1 mmol) via syringe over 5 minutes to prevent localized heating.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Quenching & Extraction: Quench the reaction by adding 15 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

-

Washing: Crucial Step - Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×15 mL) to thoroughly remove residual DMF, followed by brine (15 mL).

-

Drying & Concentration: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Self-Validation & Analytical Checkpoints:

-

TLC: The product will appear as a less polar, UV-active spot (if aromatic) compared to the starting amine. It will stain positively with Ninhydrin (if primary) or Dragendorff's reagent.

-

1H NMR: Confirm success by the appearance of a sharp singlet at ≈0.15 ppm (9H, TMS) and a singlet/doublet at ≈3.3−3.8 ppm (2H, propargylic CH2 ).

Protocol B: O-Propargylation of Aliphatic Alcohols

Causality: Aliphatic alcohols possess high pKa values ( ≈16 ). A strong base like Sodium Hydride (NaH) is required to irreversibly deprotonate the alcohol, forming a highly reactive alkoxide nucleophile. THF is used as it is inert to NaH and solvates the alkoxide well[4].

Materials:

-

Aliphatic Alcohol (1.0 mmol)

-

3-Iodo-1-trimethylsilylpropyne (1.2 mmol)

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol)

-

Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

-

Base Preparation: In a flame-dried, Argon-purged flask, suspend NaH (1.2 mmol) in anhydrous THF (2.0 mL). Cool to 0 °C.

-

Alkoxide Formation: Dissolve the alcohol (1.0 mmol) in THF (3.0 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

-

Electrophile Addition: Add 3-Iodo-1-trimethylsilylpropyne (1.2 mmol) dropwise at 0 °C.

-

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quenching: Carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4Cl (10 mL) at 0 °C.

-

Extraction & Purification: Extract with Diethyl Ether ( 3×15 mL). Wash with brine, dry over MgSO4 , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Mechanistic Blockade of Side Reactions

Caption: Mechanistic rationale demonstrating how the TMS group prevents common side reactions during propargylation.

Optimization & Troubleshooting Matrix

| Substrate Type | Preferred Base | Solvent | Temp (°C) | Expected Yield | Rationale |

| Primary Amines | K2CO3 (1.5 eq) | DMF or MeCN | 0 to 25 | 70–85% | Mild base and lower temperatures prevent di-propargylation. |

| Secondary Amines | Cs2CO3 (2.0 eq) | DMF | 25 | 80–95% | The "Cesium Effect" increases base solubility, accelerating reactions for sterically hindered amines. |

| Phenols | K2CO3 (2.0 eq) | Acetone or DMF | 25 to 60 | 85–98% | Phenols ( pKa≈10 ) are easily deprotonated by mild carbonate bases[3]. |

| Aliphatic Alcohols | NaH (1.2 eq) | THF | 0 to 25 | 65–80% | Strong base is strictly required to deprotonate aliphatic alcohols ( pKa≈16 ) to form the nucleophilic alkoxide. |

Application in Drug Development

The propargyl group is a privileged pharmacophore and a critical structural motif in drug design. For instance, the propargylamine moiety is the core pharmacophore in irreversible Monoamine Oxidase (MAO) inhibitors like Selegiline and Rasagiline, used in the treatment of Parkinson's disease[1].

During the preclinical development of novel MAO inhibitors or targeted protein degraders (PROTACs), the ability to cleanly introduce a propargyl group without generating allene impurities is paramount. Allene impurities are highly reactive and can act as Michael acceptors, leading to off-target toxicity or false positives in biological assays. By utilizing 3-Iodo-1-trimethylsilylpropyne, medicinal chemists ensure high-fidelity synthesis of their target libraries, followed by a simple, quantitative deprotection step (using TBAF or K2CO3 /MeOH) to reveal the terminal alkyne for subsequent biological evaluation or click-chemistry-based target identification[4],[1].

References

-

Wada, C. K. "3-Iodo-1-trimethylsilylpropyne." e-EROS Encyclopedia of Reagents for Organic Synthesis, John Wiley & Sons, 2001. URL:[Link]

-

Bautista-Aguilera, O. M. et al. "Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamine." Universitat Autònoma de Barcelona, 2016. URL:[Link]

-

Zeni, G. et al. "Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks." Molecules (MDPI), 28(8), 3375, 2023. URL:[Link]

-

Glynn, D. et al. "Preparative Synthesis via Continuous Flow of 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane: A General Propargylation Reagent." Organic Process Research & Development, ACS Publications, 2011. URL:[Link]

Sources

Application Note: 3-Iodo-1-trimethylsilylpropyne as a Bifunctional Building Block for CuAAC "Click" Chemistry

Executive Summary

In modern drug development and bioconjugation, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the gold standard for constructing stable, 1,4-disubstituted 1,2,3-triazole linkages [1]. While terminal alkynes are required for CuAAC, installing them directly onto complex molecules often leads to unwanted side reactions, such as Glaser homocoupling or premature cycloadditions.

3-Iodo-1-trimethylsilylpropyne ( TMS−C≡C−CH2−I ) resolves these synthetic bottlenecks. As a highly reactive electrophile, the iodide leaving group enables the efficient propargylation of sterically hindered or weakly nucleophilic substrates (amines, phenols, thiols) under mild conditions [4]. Simultaneously, the trimethylsilyl (TMS) group protects the alkyne during downstream synthetic steps. Once the molecular architecture is complete, the TMS group is selectively removed to reveal the terminal alkyne, priming the molecule for a highly specific CuAAC reaction.

This application note provides researchers with the mechanistic rationale, quantitative selection guides, and self-validating protocols necessary to utilize 3-Iodo-1-trimethylsilylpropyne in advanced synthetic workflows.

Mechanistic Rationale & Experimental Workflow

Why 3-Iodo-1-trimethylsilylpropyne?

The choice of the propargylating agent is dictated by the nucleophilicity of the target substrate. While propargyl chlorides and bromides are common, their SN2 reactivity is often insufficient for complex APIs or sterically demanding secondary amines.

-

The Causality of the Iodide: The high polarizability and lower bond dissociation energy of the C-I bond significantly lower the activation energy for nucleophilic attack, accelerating the reaction and minimizing the formation of undesired allene byproducts [4].

-

The Causality of the TMS Group: The bulky TMS group acts as a steric shield. It prevents the basic conditions of the alkylation step from isomerizing the alkyne to an allene, and it completely blocks the alkyne from participating in transition-metal-catalyzed cross-couplings until intentionally deprotected.

Workflow Visualization

Fig 1. Three-stage workflow: Nucleophilic Alkylation, TMS Deprotection, and CuAAC.

Quantitative Data Summaries

To ensure robust experimental design, the following tables summarize the comparative advantages of propargyl halides and the selection of appropriate CuAAC ligands.

Table 1: Comparison of TMS-Protected Propargyl Halides

| Reagent | Relative SN2 Reactivity | Stability / Shelf-Life | Primary Application Profile |

| TMS-Propargyl Chloride | Low (1x) | High (Months at RT) | Reactive primary amines, unhindered thiols. |

| TMS-Propargyl Bromide | Moderate (50x) | Moderate (4°C, dark) | General purpose, secondary amines, phenols. |

| 3-Iodo-1-trimethylsilylpropyne | High (>100x) | Low (-20°C, dark, Cu wire) | Sterically hindered nucleophiles, weak nucleophiles (amides), low-temp reactions. |

Table 2: Selection Guide for CuAAC Accelerating Ligands [2]

| Ligand | Solubility | Cu(I) Stabilization | Best Used For |

| TBTA | Organic solvents (DMSO/DMF) | Excellent | Small molecule synthesis, peptide modifications in organic media. |

| THPTA | Aqueous buffers | Excellent | Bioconjugation (proteins, oligonucleotides), live-cell labeling. |

| BTTAA | Aqueous buffers | Superior | Highly sensitive biological systems requiring minimal copper toxicity. |

Step-by-Step Validated Protocols

Protocol 1: SN2 Propargylation of a Nucleophile

This protocol utilizes 3-Iodo-1-trimethylsilylpropyne to install the protected alkyne.

Causality Check: Because alkyl iodides are light-sensitive and prone to generating molecular iodine ( I2 ) which can cause side reactions, the reaction flask must be wrapped in aluminum foil. Cs2CO3 is recommended for oxygen nucleophiles due to the "cesium effect," which enhances the solubility and reactivity of the resulting alkoxide.

-

Preparation: In an oven-dried, foil-wrapped round-bottom flask purged with Argon, dissolve the nucleophile (1.0 equiv, e.g., a phenol or secondary amine) in anhydrous DMF (0.2 M).

-

Base Addition: Add Cs2CO3 (1.5 equiv) for phenols/alcohols, or K2CO3 (1.5 equiv) for amines. Stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

-

Alkylation: Dropwise, add 3-Iodo-1-trimethylsilylpropyne (1.2 equiv).

-

Reaction Monitoring: Stir at room temperature. Monitor the reaction via LC-MS or TLC. Self-Validation: The disappearance of the nucleophile mass peak and the appearance of the [M + 111] (TMS-propargyl) mass peak confirms success.

-

Workup: Quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: TMS Deprotection

Removing the TMS group to reveal the terminal alkyne.

Causality Check: The Si-F bond is exceptionally strong (~582 kJ/mol). Tetrabutylammonium fluoride (TBAF) drives the deprotection thermodynamically. If the substrate contains other silyl ethers (e.g., TBDMS) that must be preserved, use the milder K2CO3 /MeOH solvolysis method instead.

-

Method A (TBAF): Dissolve the TMS-protected intermediate in anhydrous THF (0.1 M). Cool to 0°C. Add TBAF (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30–60 minutes.

-

Method B (Mild Base): Dissolve the intermediate in Methanol (0.1 M). Add K2CO3 (0.5 equiv). Stir at room temperature for 2–4 hours.

-

Workup: Dilute with water, extract with Dichloromethane (DCM), dry, and concentrate. The terminal alkyne is generally used immediately in the next step to prevent degradation.

Protocol 3: The CuAAC Reaction

Forming the 1,4-disubstituted triazole.

Causality Check: Copper(I) is the active catalyst. Because Cu(I) is easily oxidized to Cu(II) or disproportionates to Cu(0) and Cu(II), it is generated in situ from CuSO4 using Sodium Ascorbate as a reducing agent [3]. A coordinating ligand (e.g., THPTA) is added to stabilize the Cu(I) oxidation state and drastically accelerate the reaction rate.

-

Solvent Preparation: Degas a mixture of tert -Butanol and Water (1:1 v/v) by bubbling Argon through it for 15 minutes.

-

Reagent Mixing: To a reaction vial, add the terminal alkyne (1.0 equiv) and the target azide (1.05 equiv). Dissolve in the degassed t -BuOH/ H2O mixture (0.1 M).

-

Catalyst Complex Formation: In a separate small vial, mix CuSO4⋅5H2O (0.05 equiv, 5 mol%) and THPTA ligand (0.10 equiv, 10 mol%) in water. The solution will turn light blue.

-

Initiation: Add the Cu/THPTA complex to the main reaction vial. Immediately add a freshly prepared solution of Sodium Ascorbate (0.20 equiv, 20 mol%) in water. Self-Validation: The solution should briefly turn yellow/orange, indicating the formation of the active Cu(I) species.

-

Incubation: Stir at room temperature for 2–12 hours. Monitor by LC-MS for the appearance of the product mass [Alkyne + Azide].

-

Purification: If synthesizing small molecules, extract with DCM and purify via chromatography. If performing bioconjugation, purify via size-exclusion chromatography (e.g., NAP-5 column) or dialysis.

Mechanistic Insights into the CuAAC Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting. If the reaction stalls, it is almost always due to the depletion of active Cu(I) (often via oxidation by ambient O2 ). The cycle proceeds via a stepwise mechanism rather than a concerted cycloaddition. Cu(I) coordinates to the alkyne π -electrons, significantly lowering the pKa of the terminal proton. Deprotonation yields a copper acetylide. The azide then binds to the copper center, leading to a 6-membered metallacycle that rapidly contracts to form the Cu-triazole, which is finally protonated to release the product [1].

Fig 2. Stepwise catalytic cycle of the CuAAC reaction highlighting dinuclear Cu(I) intermediates.

References

-

Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews Source: ACS Publications URL:[Link]

-

A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews Source: ACS Publications URL:[Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: MDPI / PMC URL:[Link]

Technical Support Center: Preventing TMS Deprotection in 3-Iodo-1-trimethylsilylpropyne Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a common yet frustrating issue in organic synthesis: the unintended deprotection of the trimethylsilyl (TMS) group when utilizing 3-Iodo-1-trimethylsilylpropyne (CAS: 78199-88-9) as a propargylating agent.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind TMS lability, provide field-proven decision workflows, and establish a self-validating experimental protocol to ensure your terminal alkyne remains protected throughout your synthetic sequence.

Mechanistic Insight: The Causality of TMS Cleavage

The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes due to its ease of introduction, but it is notoriously labile under both strongly acidic and basic conditions (1)[1].

The fundamental cause of premature deprotection lies in the oxophilicity and fluorophilicity of the silicon atom. The Si-C(sp) bond in a TMS-alkyne is highly polarized. When exposed to "hard" nucleophiles—such as hydroxide, alkoxides, or fluoride ions—the nucleophile attacks the sterically accessible silicon center. This forms a pentacoordinate silicon intermediate that rapidly collapses, displacing the terminal alkyne carbanion. Subsequent protonation yields the deprotected alkyne. Standard deprotection protocols deliberately exploit this mechanism by using K₂CO₃ in methanol or tetrabutylammonium fluoride (TBAF) in THF to remove the TMS group (2)[2].

To successfully use 3-Iodo-1-trimethylsilylpropyne as an electrophile, reaction conditions must heavily favor nucleophilic attack at the propargylic carbon (Sₙ2 pathway) while completely suppressing nucleophilic attack at the silicon atom.

Mechanistic pathways of 3-Iodo-1-trimethylsilylpropyne: Alkylation vs. TMS Deprotection.

Troubleshooting FAQs

Q1: I am performing an alkylation using 3-Iodo-1-trimethylsilylpropyne in ethanol with an amine base (piperidine), but I am isolating the deprotected terminal alkyne. How can I prevent this? A1: The combination of a protic solvent (ethanol) and an amine base generates ethoxide ions in equilibrium. Ethoxide is a hard nucleophile that readily attacks the TMS silicon atom, causing desilylation. Basic alcohol solutions are literally the textbook conditions used to intentionally deprotect TMS alkynes (3)[3]. Solution: Transition to a strictly aprotic solvent system (e.g., anhydrous THF, DMF, or acetonitrile). If an amine base is required, utilize sterically hindered, non-nucleophilic bases such as hexamethyldisilazane (HMDS) or N,N-Diisopropylethylamine (DIPEA) to minimize direct attack on the silicon center[3].

Q2: During the enolate alkylation of a ketone using lithium diisopropylamide (LDA) and 3-Iodo-1-trimethylsilylpropyne, I observe partial TMS loss. What is the cause? A2: While LDA is a non-nucleophilic base, any adventitious moisture in the reaction vessel will generate lithium hydroxide, a potent desilylating agent. Additionally, if the reaction is allowed to warm up too quickly, the highly polarized C-Si bond becomes susceptible to cleavage. Solution: Ensure rigorously anhydrous conditions. Maintain the reaction at -78 °C during the addition of the electrophile, and allow it to warm to no higher than 0 °C. Quench the reaction cold.

Q3: Can I use fluoride sources like TBAF or CsF to promote an alkylation with this reagent? A3: Absolutely not. Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective at cleaving the Si-C bond due to the immense thermodynamic driving force of the Si-F bond energy (~582 kJ/mol), and must be strictly avoided if TMS retention is desired (4)[4]. Use mild carbonate bases (like Cs₂CO₃) in aprotic solvents instead.

Troubleshooting decision tree for preventing TMS deprotection during synthesis.

Quantitative Data Summary

The following table synthesizes the compatibility of various reaction environments with the TMS protecting group during propargylation workflows.

Table 1: Influence of Reaction Conditions on TMS Group Stability

| Solvent System | Base Utilized | Temp Range | Dominant Nucleophile | TMS Stability Outcome |

| Methanol / Ethanol | K₂CO₃ / Piperidine | 25 °C | Hard (Alkoxide) | Highly Labile (Deprotects) |

| THF (Anhydrous) | LDA / LiHMDS | -78 °C to 0 °C | Soft / Sterically Hindered | Stable (Retained) |

| DMF / MeCN | DIPEA / Et₃N | 25 °C to 60 °C | Amine (Neutral) | Stable (Retained) |

| THF / Water | NaOH / KOH | 25 °C | Hard (Hydroxide) | Highly Labile (Deprotects) |

| Any Solvent | TBAF / CsF | Any | Hard (Fluoride) | Highly Labile (Deprotects) |

Self-Validating Experimental Protocol

Standard Operating Procedure: Propargylation of an Enolate using 3-Iodo-1-trimethylsilylpropyne

Objective: To cleanly alkylate a ketone enolate while preserving the TMS protecting group. This protocol is designed as a self-validating system : the built-in cold-quench step physically prevents the pH and thermal conditions required for desilylation, ensuring the TMS group survives the workup.

Materials:

-

Ketone substrate (1.0 equiv)

-

3-Iodo-1-trimethylsilylpropyne (1.2 equiv)

-

Lithium diisopropylamide (LDA, 1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Eliminates adventitious water that would react with LDA to form destructive LiOH.

-

Enolate Formation: Dissolve the ketone (1.0 equiv) in anhydrous THF (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add LDA (1.1 equiv) dropwise via syringe over 10 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete kinetic enolate formation.

-

Electrophile Addition: Dissolve 3-Iodo-1-trimethylsilylpropyne (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

-

Self-Validation Check: The reaction mixture should remain relatively clear or slightly yellow. A sudden shift to a dark brown/black polymeric mixture indicates moisture ingress and terminal alkyne degradation.

-

-

Reaction Progression: Maintain the reaction at -78 °C for 2 hours. Slowly warm the reaction to 0 °C over an additional 1 hour. Crucial: Do not allow the reaction to reach room temperature while strongly basic conditions persist.

-

The Self-Validating Quench: Quench the reaction strictly at 0 °C by the rapid addition of cold saturated aqueous NH₄Cl solution (equal volume to THF).

-

Causality: This immediately drops the pH to ~6, neutralizing the base before the system reaches temperatures where thermal activation could drive hydroxide-mediated TMS cleavage.

-

-

Workup: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).

References

-

Title: The Versatility of TMS-Protected Alkynes in Modern Organic Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: preventing TMS alkyne deprotecting in reaction : r/Chempros Source: Reddit URL: [Link]

-

Title: Some Aspects of the Chemistry of Alkynylsilanes Source: PMC - NIH URL: [Link]

Sources

Improving percentage yield in 3-Iodo-1-trimethylsilylpropyne alkylation reactions

Welcome to the Technical Support Center. 3-Iodo-1-trimethylsilylpropyne is a highly versatile electrophile used to install the trimethylsilylpropargyl moiety into complex molecular architectures, serving as a critical intermediate in the synthesis of cyclopentenones and pharmaceutical agents[1]. However, its dual reactivity profile and sensitivity to ambient conditions often lead to suboptimal yields.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and optimization strategies for researchers experiencing low conversion, reagent degradation, or poor regioselectivity.

Diagnostic Troubleshooting Workflow

Use the following logical matrix to diagnose the root cause of low percentage yields in your alkylation reactions.

Diagnostic flowchart for troubleshooting low yields in 3-iodo-1-trimethylsilylpropyne alkylations.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my percentage yield capped at 20-30% with a large amount of unreacted starting material? Causality: The propargylic iodide is highly reactive, but the bulky trimethylsilyl (TMS) group introduces significant steric hindrance at the adjacent alkyne carbon. If your nucleophile is also sterically hindered (e.g., a substituted enolate), the activation energy for the SN2 transition state increases. Attempting to force the reaction by heating above 40 °C is counterproductive; the thermally labile C-I bond undergoes homolytic cleavage, leading to iodine radical formation and rapid polymerization of the reagent[2]. Solution: Do not heat the reaction. Instead, increase the nucleophilicity of your carbanion by adding a polar aprotic co-solvent like DMPU or 3 (10-20% v/v). These additives strongly solvate the lithium cation, breaking up enolate aggregates and drastically raising the HOMO energy of the nucleophile, allowing the alkylation to proceed cleanly at lower temperatures[3].

Q2: I am observing a complete loss of the trimethylsilyl (TMS) group in my isolated product. What causes this desilylation? Causality: The C-Si bond is highly polarized and susceptible to nucleophilic attack by hard nucleophiles. If your reaction utilizes an excess of a hard base (e.g., KOH, NaOMe), or if your aqueous workup is too basic, the hydroxide/alkoxide ions will attack the silicon center, cleaving the TMS group and yielding a terminal alkyne[1]. Solution: Utilize strictly non-nucleophilic, sterically hindered bases such as LDA or NaHMDS for enolate generation. Ensure your reaction quench utilizes a mild, buffered aqueous solution (e.g., saturated NH4Cl ) to maintain a near-neutral pH during the extraction phase.

Q3: My NMR shows a mixture of the desired alkyne and an isomeric allene. How do I control the regioselectivity? Causality: Alkylation with 3-iodo-1-trimethylsilylpropyne can proceed via direct SN2 displacement (yielding the desired propargylic product) or via an SN2′ conjugate addition (yielding the allene). While the bulky TMS group naturally disfavors the SN2′ pathway compared to terminal alkynes, the presence of soft transition metals (such as copper impurities) or specific Lewis acids can shift the transition state to favor a4[4]. Solution: Ensure all glassware, stir bars, and reagents are free of transition metal contamination. Maintain strictly uncatalyzed anionic conditions in polar aprotic solvents to lock the reaction into the SN2 pathway.

Mechanistic Pathway Analysis

The diagram below illustrates the competing mechanistic pathways that dictate the ultimate yield and purity of your alkylation.

Mechanistic divergence in the alkylation of 3-iodo-1-trimethylsilylpropyne.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the quantitative impact of various reaction parameters on the expected yield of the desired SN2 product.

| Parameter | Condition | Mechanistic Effect | Expected Yield (%) |

| Base | KOH / NaOMe | Hard nucleophile; attacks Si center causing complete desilylation. | < 10% |

| Base | LDA / NaHMDS | Non-nucleophilic; cleanly generates the enolate without TMS cleavage. | 75 - 85% |

| Solvent | Pure THF | Tight ion pairing limits nucleophilicity; sluggish reaction profile. | 30 - 40% |

| Solvent | THF + 10% DMPU | Solvates Li+; breaks aggregates and raises HOMO energy of the nucleophile. | 80 - 90% |

| Temperature | > 50 °C | Homolytic C-I cleavage; induces reagent polymerization and degradation. | < 20% |

| Additive | Cu(I) salts | Shifts mechanism from SN2 to SN2′ ; forms the allene isomer. | Variable (Allene Major) |

Self-Validating Standard Operating Procedure (SOP)

Protocol: Enolate Alkylation with 3-Iodo-1-trimethylsilylpropyne This protocol incorporates real-time self-validation checkpoints to ensure reaction integrity, drawing from optimized conditions used in the5[5].

Step 1: Reagent Quality Control

-

Action: Inspect the 3-iodo-1-trimethylsilylpropyne neat liquid before use.

-

Self-Validation Checkpoint: The liquid must be pale yellow to colorless. If it appears dark pink or brown, free iodine ( I2 ) has formed via photodegradation. Free iodine will immediately quench your enolate. Corrective action: Pass the reagent through a short plug of activated basic alumina in the dark to scavenge iodine before proceeding.

Step 2: Enolate Generation

-

Action: In an oven-dried flask under argon, cool a 0.5 M solution of the substrate ketone in anhydrous THF to -78 °C. Add LDA (1.05 equivalents) dropwise over 10 minutes.

-

Self-Validation Checkpoint: Add a trace amount of triphenylmethane (approx. 1 mg) to the reaction mixture. The persistence of a faint red color confirms the presence of excess base and complete enolization. If the solution remains colorless, moisture has compromised the base; add LDA dropwise until the red color persists.

Step 3: Electrophile Addition

-

Action: Add DMPU (10% v/v relative to THF) to the enolate solution. Syringe in 3-iodo-1-trimethylsilylpropyne (1.1 equivalents) dropwise at -78 °C. Slowly warm the reaction to -20 °C over 2 hours.

-

Self-Validation Checkpoint: Monitor the internal temperature during addition. A slight exotherm (1-3 °C) indicates active alkylation. If the reaction mixture turns opaque or forms a heavy precipitate prematurely, aggregate formation has occurred; increase stirring speed and verify the DMPU concentration.

Step 4: Quench and Isolation

-

Action: Cool the mixture back to -78 °C and quench by rapidly adding saturated aqueous NH4Cl . Extract the aqueous layer with ethyl acetate.

-

Self-Validation Checkpoint: Test the pH of the aqueous layer using indicator paper. The pH must be between 6 and 7. A pH > 9 indicates incomplete quenching, risking TMS cleavage during the concentration step. If basic, add 1M HCl dropwise until neutral before phase separation.

References

-

Sum, P.-E., & Weiler, L. (1978). Utilization of trimethylsilylpropyne as an acetonyl unit in the synthesis of cyclopentenones. Applications to the synthesis of jasmone and dihydrojasmone. Canadian Science Publishing. 1

-

Zhou, Z., et al. (2001). Reactions of carbonyl compounds with [(trimethylsilyl)propargyl]diisobutyltelluronium bromide mediated by different strong bases. ACS Publications / e-EROS Encyclopedia of Reagents for Organic Synthesis. 2

-

ACS Publications. Hexamethylphosphoramide-mediated conjugate addition of allyllithium reagents. The Journal of Organic Chemistry. 3

-

ResearchGate. One-pot, solvent-free regioselective addition reactions of propargyl bromide to carbonyl compounds mediated by Zn–Cu couple.4

-

Fang, F. G., et al. (2001). Intermediates in the synthesis of camptothecin and related compounds and synthesis thereof. US Patent 6252079B1. 5

Sources

Handling the light and moisture sensitivity of 3-Iodo-1-trimethylsilylpropyne in the lab

Technical Support Center: 3-Iodo-1-trimethylsilylpropyne

A Guide for Researchers on Handling Light and Moisture Sensitivity

Welcome to the dedicated technical support guide for 3-Iodo-1-trimethylsilylpropyne. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively and ensure the integrity of your experiments. 3-Iodo-1-trimethylsilylpropyne is a valuable building block, particularly in cross-coupling reactions, but its utility is directly tied to its proper handling. This guide addresses the common challenges posed by its inherent sensitivity to light and moisture.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store 3-Iodo-1-trimethylsilylpropyne upon receiving it?

This is the most critical step to ensure the reagent's long-term viability. Improper storage is the primary cause of reagent degradation.

-

Temperature: Store in a refrigerator at 2-8°C.[1] This slows down potential decomposition pathways.

-

Atmosphere: The vial should be stored under an inert atmosphere (Argon or Nitrogen). The trimethylsilyl group offers some stability, but the iodoalkyne functionality is still reactive.[2][3]

-

Light: Protect from all light sources by storing it in its original amber vial and placing that vial inside a light-excluding secondary container or by wrapping the vial in aluminum foil.

-

Moisture: Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.

Q2: My bottle of 3-Iodo-1-trimethylsilylpropyne has turned yellow or brown. Is it still usable?

A yellow or brown discoloration is a definitive sign of decomposition. This is typically caused by light exposure, which cleaves the carbon-iodine bond to form molecular iodine (I₂), the source of the color.

You should not use the discolored reagent directly. The presence of I₂ and other degradation byproducts will interfere with most reactions, particularly metal-catalyzed processes like Sonogashira couplings. The actual concentration of your active reagent will also be lower than stated. However, if the discoloration is minor, the reagent can sometimes be purified by passing it through a short plug of neutral alumina or by washing an ethereal solution of the compound with a sodium thiosulfate solution to quench the I₂, followed by drying and solvent removal. Re-purification is only recommended as a last resort.

Q3: What are the primary decomposition pathways I should be aware of?

Understanding how the molecule can degrade helps in designing robust experimental conditions.

-

Photodecomposition: As mentioned, UV or even ambient light can induce homolytic cleavage of the C-I bond, generating radical species and eventually I₂. This is the most common degradation pathway.

-

Hydrolysis/Protiodesilylation: The trimethylsilyl (TMS) group, while serving as a protecting group for the terminal alkyne, can be cleaved under certain conditions to yield propyne.[4] This "protiodesilylation" can be initiated by moisture, particularly under acidic or basic conditions.

-

Reaction with Oxygen: In the presence of certain catalysts (especially copper salts used in coupling reactions), terminal alkynes can undergo oxidative homocoupling (Glaser coupling) if oxygen is present.[5] If your reagent becomes desilylated due to moisture, the resulting terminal alkyne is susceptible to this side reaction.

Troubleshooting Guide for Experimental Setbacks

This section addresses specific issues you might encounter during an experiment. The key to troubleshooting is to isolate variables methodically.[6]

Q4: My Sonogashira coupling reaction with 3-Iodo-1-trimethylsilylpropyne has failed or shows very low conversion. What are the likely causes?

This is a common and frustrating issue. Let's break down the potential failure points in a logical sequence.[7]

-

Cause 1: Degraded 3-Iodo-1-trimethylsilylpropyne.

-

Diagnosis: Did you check the reagent's appearance before use? Was it colorless? How was it stored?

-

Solution: Always use a fresh, colorless sample from a properly stored bottle. If you have any doubt, it is often more time- and cost-effective to use a new bottle than to troubleshoot a reaction with a potentially compromised reagent.

-

-

Cause 2: Inactive Catalyst or Ligand.

-

Diagnosis: Palladium catalysts, especially in the Pd(0) state, can be sensitive to air.

-

Solution: Ensure your palladium source and any phosphine ligands were stored under an inert atmosphere. If using a Pd(II) precatalyst that requires in-situ reduction, ensure your reaction conditions are appropriate for this to occur.

-

-

Cause 3: Contaminated or Wet Solvent and Reagents.

-

Diagnosis: Water is a poison for many cross-coupling reactions. It can hydrolyze the reagents and interfere with the catalytic cycle.

-

Solution: Use anhydrous, degassed solvents.[8] Solvents should be freshly dried over a suitable drying agent or taken from a solvent purification system. Ensure your amine base (e.g., triethylamine) is dry; it is often beneficial to distill it over a drying agent like CaH₂.

-

-

Cause 4: Inadequate Inert Atmosphere.

-

Diagnosis: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can promote the unwanted Glaser homocoupling of any desilylated alkyne.[5]

-

Solution: Your reaction setup must be rigorously purged of air. This is best achieved by subjecting the sealed, evacuated flask to several cycles of backfilling with a high-purity inert gas (Argon or Nitrogen). Ensure all reagent transfers are done via syringe or cannula under a positive pressure of inert gas.

-

Q5: I am observing a significant amount of a symmetrical byproduct that appears to be a dimer of my alkyne. What is happening?

This is a classic signature of Glaser-type homocoupling.

-

Causality: This side reaction occurs when a terminal alkyne (formed from in-situ desilylation of your starting material) couples with itself. This process is heavily promoted by the presence of a copper(I) co-catalyst and oxygen.[5]

-

Prevention:

-

Rigorous Degassing: The most crucial preventative measure. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium and copper catalysts. This can be done by bubbling argon through the solvent for 20-30 minutes or by using the freeze-pump-thaw method (3 cycles are recommended for maximum effect).

-

Copper-Free Conditions: If homocoupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[5][8] These methods often require different ligands or bases but completely eliminate the primary catalyst for the homocoupling side reaction.

-

Q6: My NMR analysis shows that the TMS group has been cleaved, but the desired coupling has not occurred. Why did this happen?

This indicates that protiodesilylation is occurring faster than or instead of your desired reaction.

-

Causality: The C-Si bond is labile to acid and certain bases. The presence of trace moisture can facilitate this cleavage.

-

Troubleshooting:

-

Check Your Base: Ensure your amine base is anhydrous. If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure it is finely powdered and dried in an oven before use.

-

Check Your Coupling Partner: If your aryl halide or other coupling partner is acidic or contains acidic impurities, this can promote desilylation. Consider purifying it before the reaction.

-

Solvent Choice: While common, solvents like THF can contain inhibitors or stabilizers that may be slightly acidic. Using freshly distilled or inhibitor-free solvents can help.[9]

-

Data Summary Tables

Table 1: Storage and Handling Summary for 3-Iodo-1-trimethylsilylpropyne

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | 2-8°C (Refrigerate)[1] | Slows kinetic rate of decomposition. |

| Atmosphere | Store and handle under inert gas (Argon/Nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |

| Light Exposure | Store in an amber vial, wrapped in foil or in the dark. | Prevents photolytic cleavage of the sensitive C-I bond. |

| Container Seal | Use vials with tight-fitting septa or screw caps. | Minimizes moisture ingress from the atmosphere. |

| Dispensing | Use dry, inert-gas flushed syringes or cannulas. | Avoids introducing air and moisture into the stock bottle. |

Table 2: Solvent Compatibility and Considerations

| Solvent | Suitability | Key Considerations |

|---|---|---|

| Tetrahydrofuran (THF) | Excellent | Must be anhydrous and degassed. Can form peroxides; use fresh.[9] |

| Toluene | Excellent | Must be anhydrous and degassed. Higher boiling point is useful for reactions requiring heat. |

| Dioxane | Good | Must be anhydrous and degassed. Higher boiling point. |

| Acetonitrile | Moderate | Must be scrupulously dry. Can sometimes interfere with catalytic cycles. |

| Protic Solvents (Methanol, Ethanol, Water) | Unsuitable | Will cause rapid protiodesilylation and decomposition.[10] |

| Chlorinated Solvents (DCM, Chloroform) | Moderate | Must be anhydrous. Can be reactive with some organometallic species. Use with caution. |

Key Experimental Protocols

Protocol 1: General Workflow for Setting Up a Light- and Moisture-Sensitive Reaction

This protocol outlines the fundamental steps for ensuring a successful reaction by creating an inert and protected environment.

-

Glassware Preparation: All glassware (reaction flask, condenser, addition funnel) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas.

-

System Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of Argon or Nitrogen via a gas manifold (bubbler). Use high-vacuum grease for any glass joints.

-

Light Protection: Wrap the entire reaction flask assembly with aluminum foil. This should be done before adding any light-sensitive reagents.

-

Reagent Addition (Solids): Add any stable, non-sensitive solid reagents (e.g., aryl halide, catalyst, base) to the flask.

-

System Purge: Seal the flask and evacuate the atmosphere using a vacuum pump, then backfill with inert gas. Repeat this cycle 3-5 times to ensure all air is removed.

-

Solvent Addition: Add the anhydrous, degassed solvent via a dry syringe or cannula.

-

Degassing (if required): For highly sensitive reactions like Sonogashira, perform additional degassing of the solvent/reagent mixture using the freeze-pump-thaw method or by bubbling with argon for 20-30 minutes.

-

Sensitive Reagent Addition: Add the 3-Iodo-1-trimethylsilylpropyne via a dry, gas-tight syringe through a rubber septum. The reagent should be drawn directly from the stock bottle, ensuring the bottle is under positive inert gas pressure.

-

Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. Monitor progress by TLC or LC-MS by withdrawing small aliquots using a syringe.

Diagram 1: Workflow for Inert Atmosphere Reaction Setup

Caption: Workflow for setting up an inert atmosphere reaction.

Protocol 2: Representative Sonogashira Cross-Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.[11]

-

Reagents:

-

Aryl or Vinyl Halide (e.g., Iodobenzene): 1.0 mmol

-

3-Iodo-1-trimethylsilylpropyne: 1.2 mmol (1.2 eq)

-

Pd(PPh₃)₄ or PdCl₂(PPh₃)₂: 0.03 mmol (3 mol%)

-

Copper(I) Iodide (CuI): 0.05 mmol (5 mol%)

-

Triethylamine (TEA), anhydrous and degassed: 3.0 mmol (3.0 eq)

-

Anhydrous, degassed THF or Toluene: 10 mL

-

-

Procedure:

-

To an oven-dried, foil-wrapped Schlenk flask under Argon, add the aryl halide (if solid), Pd catalyst, and CuI.

-

Evacuate and backfill the flask with Argon (3 cycles).

-

Add the anhydrous, degassed solvent (e.g., THF) followed by the triethylamine via syringe.

-

If the aryl halide is a liquid, add it at this stage.

-

Stir the mixture for 5 minutes at room temperature.

-

Slowly add the 3-Iodo-1-trimethylsilylpropyne via syringe.

-

Stir the reaction at room temperature (or heat if necessary) and monitor by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

-

Diagram 2: Troubleshooting Logic for a Failed Sonogashira Reaction

Caption: Troubleshooting logic for a failed Sonogashira reaction.

References

-

The Dow Chemical Company. (2023, March 23). SAFETY DATA SHEET. Retrieved from [Link]

-

Gelest, Inc. (2018, May 18). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

-

Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(13), 2433–2462. Retrieved from [Link]

-

Gelest, Inc. Acetylenic and Alkynyl Silanes. Retrieved from [Link]

-

Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. Retrieved from [Link]

-

Wikipedia. Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. About Troubleshooting. Retrieved from [Link]

- Ioele, G., et al. (2015). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology.

-

ChemTalk. (2025, May 17). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

- Ganji, K. K., & Sekar, G. (2018). An overview on Common Organic Solvents and their Toxicity. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. 3-溴-1-(三甲基硅基)-1-丙炔 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. gelest.com [gelest.com]

- 3. Introduction - Gelest [technical.gelest.com]

- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Troubleshooting [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 10. file.sdiarticle3.com [file.sdiarticle3.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Guide to Purity Analysis of 3-Iodo-1-trimethylsilylpropyne: A Validated GC-MS Method and its Alternatives

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Iodo-1-trimethylsilylpropyne is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions to introduce the versatile trimethylsilylpropyne moiety. Its purity is therefore of paramount importance. This guide presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity assessment of 3-Iodo-1-trimethylsilylpropyne, alongside a critical comparison with alternative analytical techniques.